molecular formula C12H13N7O4S B14367097 6-Phenylpteridine-2,4,7-triamine;sulfuric acid CAS No. 90293-82-6

6-Phenylpteridine-2,4,7-triamine;sulfuric acid

Katalognummer: B14367097
CAS-Nummer: 90293-82-6
Molekulargewicht: 351.34 g/mol
InChI-Schlüssel: GUJLUSHGOLGSLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylpteridine-2,4,7-triamine involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,7-triamino-6-phenylpteridine with sulfuric acid. The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of 6-Phenylpteridine-2,4,7-triamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Phenylpteridine-2,4,7-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pteridine derivatives with different oxidation states .

Wissenschaftliche Forschungsanwendungen

6-Phenylpteridine-2,4,7-triamine has a wide range of applications in scientific research:

Wirkmechanismus

6-Phenylpteridine-2,4,7-triamine exerts its effects by blocking the epithelial sodium channel (ENaC) on the lumen side of the kidney collecting tubule. This action prevents sodium reuptake, leading to increased excretion of sodium and water while sparing potassium. The compound’s mechanism involves interaction with specific molecular targets and pathways related to sodium and potassium balance .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Phenylpteridine-2,4,7-triamine is unique due to its specific structure and the presence of amino groups at positions 2, 4, and 7, which contribute to its distinct pharmacological properties. Its ability to selectively block sodium channels while sparing potassium makes it particularly valuable in the treatment of conditions requiring diuretic therapy .

Eigenschaften

CAS-Nummer

90293-82-6

Molekularformel

C12H13N7O4S

Molekulargewicht

351.34 g/mol

IUPAC-Name

6-phenylpteridine-2,4,7-triamine;sulfuric acid

InChI

InChI=1S/C12H11N7.H2O4S/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9;1-5(2,3)4/h1-5H,(H6,13,14,15,17,18,19);(H2,1,2,3,4)

InChI-Schlüssel

GUJLUSHGOLGSLJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.